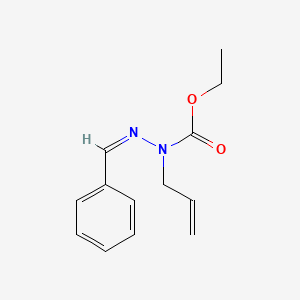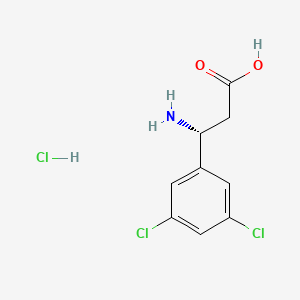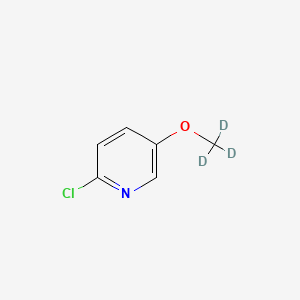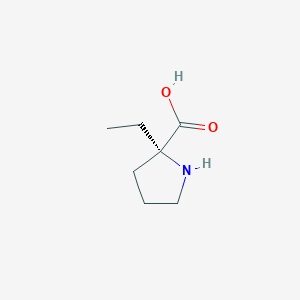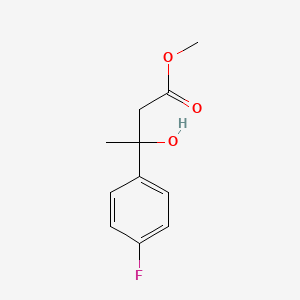![molecular formula C15H19BrN2O4 B14031812 Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate](/img/structure/B14031812.png)
Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate is a complex organic compound that features a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate typically involves the protection of amino groups using tert-butyl carbamates. The formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate .
Industrial Production Methods
Industrial production methods for tert-butyl carbamates often involve the use of hydrazine hydrate and isopropyl alcohol, followed by the addition of di-tert-butyl dicarbonate . This method ensures efficient production with minimal side reactions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate undergoes various types of chemical reactions, including:
Oxidation: Using reagents like KMnO₄ and OsO₄.
Reduction: Employing agents such as LiAlH₄ and NaBH₄.
Substitution: Involving nucleophiles like RLi and RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for protection, and strong acids like trifluoroacetic acid for deprotection . The conditions often involve room temperature reactions or mild heating.
Major Products
The major products formed from these reactions include various Boc-protected derivatives and deprotected amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate has several scientific research applications:
Chemistry: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor in drug synthesis.
Industry: Utilized in the production of various organic compounds and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate involves the protection and deprotection of amino groups. The tert-butyl carbamate group is cleaved under acidic conditions, producing tert-butyl cations that can be stabilized by elimination reactions . This process is crucial for the compound’s role in organic synthesis and peptide formation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate is unique due to its specific structure, which includes a brominated oxazepine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C15H19BrN2O4 |
|---|---|
Molecular Weight |
371.23 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-7-bromo-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]carbamate |
InChI |
InChI=1S/C15H19BrN2O4/c1-15(2,3)22-14(20)17-10-8-21-12-6-5-9(16)7-11(12)18(4)13(10)19/h5-7,10H,8H2,1-4H3,(H,17,20)/t10-/m0/s1 |
InChI Key |
RIYXFFSHEBRVTE-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC2=C(C=C(C=C2)Br)N(C1=O)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C(C=C(C=C2)Br)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



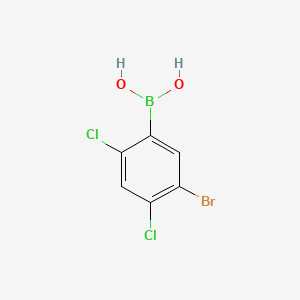
![2-(Boc-amino)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B14031750.png)

